1H-Benzimidazole-5-carbaldehyde basic properties
1H-Benzimidazole-5-carbaldehyde basic properties
An In-Depth Technical Guide to 1H-Benzimidazole-5-carbaldehyde: Properties, Synthesis, and Applications
Abstract
1H-Benzimidazole-5-carbaldehyde is a pivotal heterocyclic organic compound featuring a benzimidazole core functionalized with an aldehyde group at the 5-position. This arrangement provides a unique scaffold that is both biologically significant and synthetically versatile. The benzimidazole nucleus, a structural isostere of endogenous purine nucleotides, imparts a predisposition for interaction with various biological targets, while the aldehyde group serves as a highly reactive handle for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its fundamental properties, established synthetic methodologies, key chemical reactions, and its expanding applications in medicinal chemistry and materials science. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their work.
Introduction: A Legacy of Biological Significance
The study of benzimidazoles dates back to the 1870s, but their profound importance in biological systems was cemented with the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a core component of vitamin B₁₂ in the 1950s[1]. This discovery validated that the benzimidazole scaffold is not only synthetically accessible but also naturally occurring and biologically essential[1]. Benzimidazole derivatives are recognized as a "privileged pharmacophore" in medicinal chemistry due to their ability to bind to a wide array of enzymes and protein receptors[2].
1H-Benzimidazole-5-carbaldehyde (C₈H₆N₂O) emerges as a particularly valuable derivative. The aldehyde functional group at the 5-position is a versatile precursor for creating diverse molecular architectures through reactions such as oxidation, reductive amination, and condensation[1][3]. This reactivity allows chemists to readily introduce new functional groups and build more complex molecules, making it a cornerstone intermediate in the synthesis of novel therapeutic agents and functional materials[1][2][3].
Physicochemical and Spectroscopic Profile
1H-Benzimidazole-5-carbaldehyde is typically a white to off-white solid. Its structure, featuring both a hydrogen-bond donor (N-H) and acceptor (C=N), as well as the polar aldehyde group, influences its physical properties like solubility and melting point[3].
Core Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [3][4][5] |
| Molecular Weight | 146.15 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [3] |
| CAS Number | 58442-17-4 | [1][4][5] |
| IUPAC Name | 1H-Benzimidazole-5-carbaldehyde | [5] |
| Synonyms | 1H-1,3-Benzodiazole-5-carbaldehyde, Benzimidazole-5-carboxaldehyde | [3][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 1H-Benzimidazole-5-carbaldehyde. The expected signals are as follows:
| Technique | Expected Signals and Interpretation |
| ¹H NMR | Aldehyde Proton (-CHO): A distinct singlet typically downfield, around δ 9.5-10.0 ppm. Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), showing splitting patterns consistent with a substituted benzene ring. Imidazole Protons: A signal for the C2-H proton and a broad signal for the N1-H proton, which may exchange with deuterium in solvents like DMSO-d₆[6][7][8]. |
| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region, typically δ 190-200 ppm. Aromatic & Imidazole Carbons: A series of signals in the δ 110-155 ppm range, corresponding to the carbons of the fused ring system[6][7][8]. |
| IR Spectroscopy | N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. C=N Stretch: An absorption band around 1620-1630 cm⁻¹ characteristic of the imidazole ring[7]. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 146.05). |
Synthesis and Manufacturing
The synthesis of 1H-Benzimidazole-5-carbaldehyde typically involves the formation of a benzimidazole core with a suitable precursor group at the 5-position, followed by a selective oxidation step[1]. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid[1].
Preferred Synthetic Route: Swern Oxidation
A common and effective method is the oxidation of 5-(hydroxymethyl)-1H-benzimidazole. The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which are compatible with the sensitive benzimidazole nucleus[1].
Caption: Swern oxidation workflow for synthesizing 1H-Benzimidazole-5-carbaldehyde.
Detailed Experimental Protocol: Swern Oxidation
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
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5-(Hydroxymethyl)-1H-benzimidazole
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Oxalyl chloride ((COCl)₂)
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Dimethyl sulfoxide (DMSO), anhydrous
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Triethylamine (Et₃N), anhydrous
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Dichloromethane (DCM), anhydrous
Procedure:
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Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
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Oxalyl Chloride Addition: Add oxalyl chloride (1.1 equivalents) dropwise to the stirred DMSO solution. Maintain the temperature at -78 °C. Stir for 15 minutes.
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Causality Insight: This reaction forms the electrophilic chlorosulfonium salt (the Swern oxidant), which will activate the alcohol.
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-
Substrate Addition: Dissolve 5-(hydroxymethyl)-1H-benzimidazole (1.0 equivalent) in a minimal amount of anhydrous DMSO or DCM and add it dropwise to the reaction mixture. Ensure the internal temperature remains below -65 °C. Stir for 30-45 minutes.
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Base Quench: Add anhydrous triethylamine (5.0 equivalents) dropwise. A precipitate may form.
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Causality Insight: The triethylamine acts as a non-nucleophilic base to deprotonate the intermediate and induce an elimination reaction, which forms the aldehyde product.
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-
Workup: Allow the reaction to warm to room temperature. Add water to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1H-Benzimidazole-5-carbaldehyde.
Chemical Reactivity and Derivatization
The dual functionality of 1H-Benzimidazole-5-carbaldehyde—the reactive aldehyde and the nucleophilic benzimidazole ring—makes it a powerful synthetic intermediate[1].
Caption: Major reaction pathways for derivatizing 1H-Benzimidazole-5-carbaldehyde.
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1H-Benzimidazole-5-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄)[1]. This derivative is also a valuable synthetic precursor[9][10][11].
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Schiff Base Formation: Condensation with primary amines (R-NH₂) readily forms Schiff bases (imines). These derivatives are excellent ligands for creating metal coordination complexes, which often exhibit enhanced biological activity compared to the free ligand[1].
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, allowing for carbon-carbon bond formation and the extension of conjugated systems[1].
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Reductive Amination: A two-step or one-pot reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) forms a new secondary or tertiary amine at the 5-position.
Applications in Research and Development
The unique structural features of 1H-Benzimidazole-5-carbaldehyde have positioned it as a key building block in several high-impact fields.
Medicinal Chemistry and Drug Discovery
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, with applications spanning numerous disease areas[2][12][13][14].
-
Anticancer Agents: Many benzimidazole derivatives function as DNA minor groove binding ligands or inhibitors of key enzymes like topoisomerases, thereby disrupting cancer cell proliferation[15]. The aldehyde serves as an anchor point for synthesizing complex bis-benzimidazoles and other derivatives that are actively investigated for anticancer properties[1][15].
-
Enzyme Inhibition: The structure is used to design inhibitors for various enzymes implicated in human diseases. By modifying the aldehyde group, researchers can fine-tune the molecule's interaction with the active site of a target enzyme[1].
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Antimicrobial Agents: The benzimidazole core is present in numerous antifungal, antiviral, and antibacterial compounds[1][12][16][17]. The ability to easily derivatize the 5-carbaldehyde allows for the creation of large libraries of compounds for screening against drug-resistant microbes[16].
| Derivative Class | Therapeutic Area | Reference |
| Schiff Bases | Anticancer, Antimicrobial | [1] |
| Bis-benzimidazoles | Anticancer (DNA-binding) | [15] |
| Carboxamide Derivatives | Antimicrobial, Antiarrhythmic | [2][16] |
| Alkenyl Benzimidazoles | Antiviral, Anticancer | [1] |
Materials Science
Beyond pharmaceuticals, the electronic and chelating properties of benzimidazole derivatives are being explored in materials science.
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Metal Coordination Complexes: As mentioned, Schiff base derivatives of 1H-Benzimidazole-5-carbaldehyde are effective ligands for coordinating with metal ions like copper, zinc, and nickel[1]. These complexes are studied for their catalytic properties, enhanced biological activity, and potential as molecular sensors[1].
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Organic Electronics: The conjugated π-system of the benzimidazole ring makes its derivatives candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices[1].
Safety, Handling, and Storage
Proper handling of 1H-Benzimidazole-5-carbaldehyde is essential in a laboratory setting. The following information is summarized from safety data sheets (SDS).
Hazard Identification
The compound is classified as hazardous. Users should consult the full SDS before handling[4][18].
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT (Single Exposure) | H335: May cause respiratory irritation |
Recommended Safety Protocols
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible[18].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[19].
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid skin contact[18][19].
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator[19].
-
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[18][19]. Avoid dust formation[18].
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[18].
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Incompatible Materials: Strong oxidizing agents[18].
First-Aid Measures
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If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[18].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse[18].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[18].
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell. Do not induce vomiting[18][19].
Conclusion
1H-Benzimidazole-5-carbaldehyde is a compound of significant strategic importance in chemical synthesis. Its historical and biological relevance, rooted in the benzimidazole pharmacophore, is enhanced by the synthetic flexibility of the 5-aldehyde group. This guide has outlined its core properties, provided a reliable synthetic protocol, detailed its chemical reactivity, and surveyed its primary applications. For researchers in drug discovery and materials science, this molecule represents a powerful and versatile platform for innovation, enabling the construction of novel and complex molecular architectures with tailored functions. As research continues, its role as a fundamental building block for next-generation therapeutics and materials is set to expand.
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